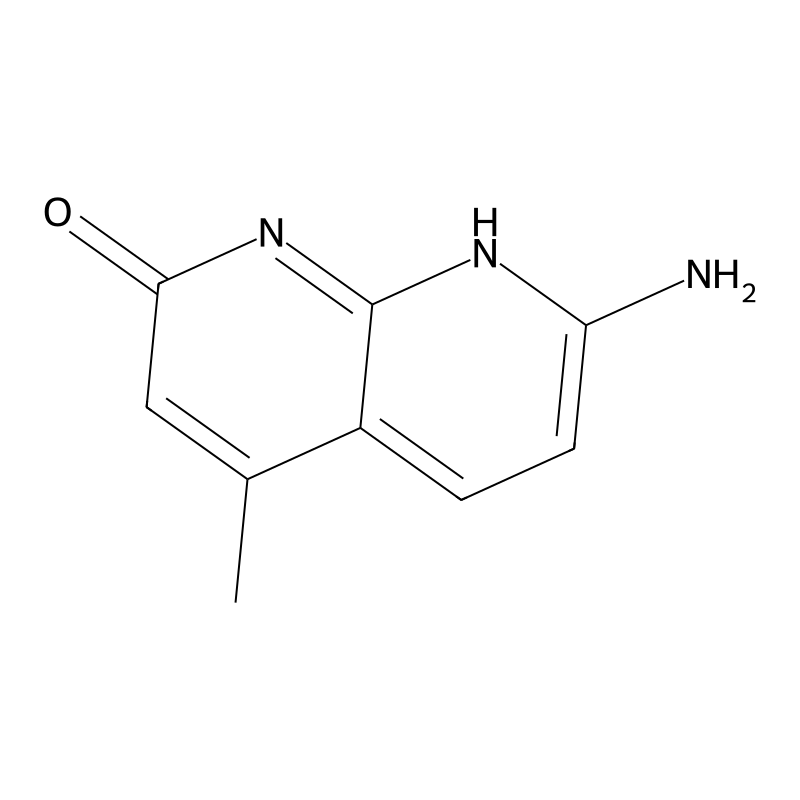

7-Amino-4-methyl-1,8-naphthyridin-2-ol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Synthesis and characterization:

7-Amino-4-methyl-1,8-naphthyridin-2-ol, also known as 7-amino-4-methyl-1,8-naphthyridin-2(1H)-one, is a heterocyclic compound synthesized through various methods. One common approach involves the condensation of 4-amino-3-pentenenitrile with formamide, followed by cyclization and further functionalization steps []. The characterization of the synthesized compound typically involves techniques like nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry to confirm its structure and purity [].

Antibacterial activity:

Research suggests that 7-amino-4-methyl-1,8-naphthyridin-2-ol exhibits antibacterial activity against various gram-positive and gram-negative bacteria. Studies have shown its effectiveness against Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa, among others [, ]. The mechanism of action for this antibacterial activity is still under investigation, but it is hypothesized to involve the inhibition of bacterial DNA gyrase, an enzyme essential for bacterial DNA replication [].

Antifungal activity:

Some studies have also reported antifungal properties of 7-amino-4-methyl-1,8-naphthyridin-2-ol against various fungal strains, including Candida albicans and Aspergillus fumigatus [, ]. However, further research is needed to confirm these findings and elucidate the underlying mechanisms of action.

Other potential applications:

Apart from its antibacterial and antifungal properties, 7-amino-4-methyl-1,8-naphthyridin-2-ol is being explored for its potential applications in other areas, including:

- Antiprotozoal activity: Investigating its effectiveness against parasitic diseases like Leishmaniasis [].

- Anti-inflammatory activity: Studying its ability to reduce inflammation.

- Medicinal chemistry: Serving as a building block for the synthesis of more complex molecules with potential therapeutic benefits.

7-Amino-4-methyl-1,8-naphthyridin-2-ol is a heterocyclic organic compound characterized by a naphthyridine core structure. Its molecular formula is , with a molecular weight of 175.19 g/mol. The compound features an amino group at the 7-position and a hydroxyl group at the 2-position, contributing to its unique chemical properties and biological activities. The presence of the methyl group at the 4-position further influences its reactivity and interactions with biological systems .

The chemical reactivity of 7-amino-4-methyl-1,8-naphthyridin-2-ol allows it to participate in various reactions:

- Oxidation: The hydroxyl group can undergo oxidation to form corresponding carbonyl compounds.

- Acylation: The amino group can react with acyl chlorides or anhydrides, leading to N-acyl derivatives.

- Alkylation: The amino group can also be alkylated using alkyl halides, resulting in N-alkyl derivatives.

These reactions are significant in modifying the compound for further applications in medicinal chemistry and material science .

7-Amino-4-methyl-1,8-naphthyridin-2-ol exhibits notable biological activities, including:

- Antimicrobial Properties: Studies have shown that derivatives of naphthyridines possess antimicrobial effects against various pathogens.

- Anticancer Activity: Some research indicates potential anticancer properties, likely due to its ability to interfere with cellular processes.

- Enzyme Inhibition: The compound may act as an inhibitor for specific enzymes, which could be valuable in drug development for diseases like cancer and bacterial infections .

Several methods exist for synthesizing 7-amino-4-methyl-1,8-naphthyridin-2-ol:

- Condensation Reactions: Starting from 2-amino-7-methylnaphthyridine, condensation with appropriate aldehydes can yield the desired compound.

- Reduction Reactions: Reduction of corresponding nitro or carbonyl precursors using reducing agents like sodium borohydride can lead to the formation of the amino group.

- Hydrolysis: Acetylated derivatives can be hydrolyzed under acidic or basic conditions to yield the free amino and hydroxyl functional groups .

The applications of 7-amino-4-methyl-1,8-naphthyridin-2-ol span various fields:

- Pharmaceuticals: It serves as a scaffold for designing new drugs with antimicrobial and anticancer properties.

- Analytical Chemistry: Used in high-performance liquid chromatography for separating complex mixtures.

- Material Science: Potential applications in developing new materials due to its unique structural properties .

Interaction studies involving 7-amino-4-methyl-1,8-naphthyridin-2-ol have focused on its binding affinities with various biological targets:

- Protein Interactions: Investigations into how this compound interacts with specific proteins have revealed potential pathways for drug development.

- Receptor Binding: Studies suggest that it may bind effectively to certain receptors involved in disease pathways, indicating its potential as a therapeutic agent .

Several compounds share structural similarities with 7-amino-4-methyl-1,8-naphthyridin-2-ol. Here is a comparison highlighting its uniqueness:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 2-Aminoquinoline | Contains a quinoline core | Primarily used for dye synthesis |

| 1,8-Naphthyridine | Lacks additional functional groups | Less versatile in biological applications |

| 7-Amino-1,8-naphthyridin | Similar structure but different substitution | Exhibits different biological activity patterns |

| 6-Amino-4-methylpyrimidine | Pyrimidine core instead of naphthyridine | Different pharmacological profiles |

The presence of both amino and hydroxyl groups at specific positions enhances the reactivity and bioactivity of 7-amino-4-methyl-1,8-naphthyridin-2-ol compared to these similar compounds, making it a valuable candidate in medicinal chemistry and related fields .

Molecular Structure Analysis

Structural Features and Functional Groups

7-Amino-4-methyl-1,8-naphthyridin-2-ol represents a heterocyclic aromatic compound characterized by a bicyclic structure containing two nitrogen atoms within the ring system [1] [2]. The molecular formula is C9H9N3O with a molecular weight of 175.19 g/mol [1] [2]. The compound features a 1,8-naphthyridine core structure, which consists of two fused pyridine rings sharing a common edge [2] [6].

The structural framework encompasses several distinct functional groups that contribute to its chemical properties [1] [2]. The amino group (-NH2) is positioned at the 7-position of the naphthyridine ring, providing nucleophilic character and potential for hydrogen bonding interactions [6] [38]. A methyl substituent (-CH3) occupies the 4-position, introducing steric effects and hydrophobic character [1] [2]. The hydroxyl group (-OH) at the 2-position confers polar characteristics and the ability to participate in tautomeric equilibria [8] [38].

| Structural Parameter | Value | Reference |

|---|---|---|

| Molecular Formula | C9H9N3O | [1] [2] |

| Molecular Weight | 175.19 g/mol | [1] [2] |

| CAS Number | 1569-15-9 | [1] [2] |

| InChI Key | URBSEJOKAKIABF-UHFFFAOYSA-N | [1] |

The naphthyridine backbone provides aromatic stability through delocalized π-electron systems across both rings [11] [44]. The presence of nitrogen atoms at positions 1 and 8 creates electron-deficient sites that influence the overall electronic distribution and reactivity patterns [24] [44]. These nitrogen atoms serve as potential coordination sites for metal complexes and hydrogen bond acceptors in intermolecular interactions [34] [35].

Tautomeric Forms and Stability

The compound exhibits tautomeric behavior primarily involving the hydroxyl group at the 2-position and the adjacent nitrogen atom [9] [10]. The predominant tautomeric forms include the keto-enol equilibrium between the 2-hydroxyl form and the corresponding 2-oxo tautomer [8] [9]. Solution-state nuclear magnetic resonance studies indicate that the equilibrium position depends significantly on solvent polarity and hydrogen bonding capabilities [10] [13].

In polar protic solvents, the hydroxyl tautomer tends to be stabilized through intermolecular hydrogen bonding networks [9] [10]. Conversely, in aprotic solvents, the keto form may become more prevalent due to intramolecular stabilization effects [13]. Temperature variations also influence tautomeric equilibria, with higher temperatures generally favoring the more entropically favorable forms [10].

Density functional theory calculations have revealed that tautomeric interconversion involves relatively low energy barriers, typically ranging from 10-25 kJ/mol depending on the specific pathway and environmental conditions [11] [42]. The amino group at position 7 can participate in secondary tautomeric processes, particularly in the presence of strong acids or bases that facilitate proton transfer reactions [39] [40].

Stereochemical Considerations

The planar nature of the naphthyridine ring system constrains the overall molecular geometry, with the aromatic framework adopting a nearly planar conformation [34] [38]. Crystal structure analyses of related naphthyridine derivatives demonstrate typical aromatic bond lengths and angles consistent with delocalized π-electron systems [34] [35].

The amino group at position 7 exhibits pyramidal geometry with the nitrogen atom slightly out of the aromatic plane [38]. This configuration allows for potential pyramidal inversion processes, although the energy barrier for such inversion is relatively high due to partial conjugation with the aromatic system [24]. The methyl group at position 4 introduces minimal steric hindrance due to its small size and favorable positioning [40].

Intermolecular packing arrangements in the solid state are dominated by hydrogen bonding interactions involving the amino and hydroxyl functional groups [38]. These interactions create extended networks that influence bulk properties such as melting point and solubility characteristics [34] [38]. The planar aromatic system also facilitates π-π stacking interactions between adjacent molecules, with typical interplanar distances of approximately 3.2-3.8 Å [38].

Physicochemical Properties

Thermal Characteristics

Thermal analysis reveals that 7-amino-4-methyl-1,8-naphthyridin-2-ol exhibits a melting point of 405°C with decomposition [8]. This relatively high thermal stability reflects the aromatic character of the naphthyridine core and the stabilizing influence of intramolecular hydrogen bonding [16] [19]. Thermogravimetric analysis indicates minimal weight loss below 300°C, suggesting good thermal stability under moderate heating conditions [16].

The decomposition process involves multiple pathways, including deamination, demethylation, and ring fragmentation [16] [19]. Differential scanning calorimetry studies show that the melting transition is accompanied by partial decomposition, making precise melting point determination challenging [8]. The predicted boiling point of 394.9±35.0°C indicates substantial intermolecular forces that must be overcome during vaporization [8].

| Thermal Property | Value | Reference |

|---|---|---|

| Melting Point | 405°C (decomp.) | [8] |

| Predicted Boiling Point | 394.9±35.0°C | [8] |

| Predicted Density | 1.42±0.1 g/cm³ | [8] |

Thermal decomposition products include various nitrogen-containing fragments and carbonaceous residues [16] [19]. The high decomposition temperature makes this compound suitable for applications requiring thermal stability, although prolonged exposure to elevated temperatures should be avoided to prevent degradation [19].

Solubility Parameters

The solubility profile of 7-amino-4-methyl-1,8-naphthyridin-2-ol reflects the influence of both hydrophilic and hydrophobic structural elements . The amino and hydroxyl groups confer water solubility through hydrogen bonding interactions, while the aromatic naphthyridine core and methyl substituent contribute hydrophobic character [20].

Experimental observations indicate moderate solubility in polar protic solvents such as methanol and ethanol [17] [20]. The compound shows enhanced solubility in dimethyl sulfoxide and dimethylformamide due to their ability to solvate both polar and aromatic regions of the molecule . In contrast, solubility in non-polar solvents like chloroform and hexane remains limited due to the polar functional groups .

The predicted logarithmic partition coefficient (LogP) value of 1.25 suggests moderate lipophilicity [1]. This intermediate value indicates balanced hydrophilic-lipophilic properties that may influence membrane permeability and distribution characteristics [1]. Solubility enhancement can be achieved through salt formation with appropriate acids, exploiting the basic character of the amino group [39] [41].

Spectroscopic Properties

Ultraviolet-visible spectroscopy reveals characteristic absorption bands that reflect the electronic transitions within the naphthyridine chromophore [17] [20]. The compound exhibits strong absorption in the ultraviolet region with λmax values around 320-390 nm, corresponding to π→π* transitions involving the aromatic ring system [17] [20]. These transitions are sensitive to solvent effects and can shift based on hydrogen bonding interactions [20].

Infrared spectroscopy provides detailed information about functional group vibrations [15] [28]. The amino group displays characteristic stretching frequencies around 3400-3200 cm⁻¹, with asymmetric and symmetric N-H stretching modes clearly resolved [15] [28]. The hydroxyl group contributes a broad absorption band in the 3600-3200 cm⁻¹ region, often overlapping with amino stretching vibrations [28] [31].

| Spectroscopic Feature | Frequency/Wavelength | Assignment | Reference |

|---|---|---|---|

| N-H Stretching | 3400-3200 cm⁻¹ | Amino group | [15] [28] |

| O-H Stretching | 3600-3200 cm⁻¹ | Hydroxyl group | [28] [31] |

| UV Absorption | 320-390 nm | π→π* transitions | [17] [20] |

| C=C/C=N Stretching | 1600-1400 cm⁻¹ | Aromatic ring | [15] [31] |

Nuclear magnetic resonance spectroscopy provides detailed structural information about the molecular framework [12] [17]. Proton nuclear magnetic resonance spectra show characteristic signals for aromatic protons in the 6.5-8.5 ppm region, with coupling patterns reflecting the substitution pattern on the naphthyridine ring [17] [30]. The amino group protons appear as exchangeable signals, often broadened due to quadrupolar relaxation effects [30] [33].

Electronic Structure

Electron Density Distribution

Quantum chemical calculations reveal that electron density distribution in 7-amino-4-methyl-1,8-naphthyridin-2-ol is significantly influenced by the electron-donating amino group and the electron-withdrawing nitrogen atoms in the ring system [22] [24]. The amino group at position 7 increases electron density on the adjacent aromatic carbon atoms through resonance donation [24] [39].

Molecular electrostatic potential maps demonstrate regions of negative potential concentrated around the nitrogen atoms and oxygen atom, indicating sites for electrophilic attack [24] [26]. Conversely, the aromatic carbon atoms exhibit relatively positive electrostatic potential, making them susceptible to nucleophilic interactions [22] [24]. The methyl group contributes electron density through inductive effects, slightly increasing the electron richness of the adjacent aromatic carbon [24].

Mulliken population analysis indicates that the nitrogen atoms carry partial negative charges, with the amino nitrogen showing the most negative character due to its sp³ hybridization and lone pair electrons [24]. The oxygen atom of the hydroxyl group also exhibits significant negative charge density, consistent with its role as a hydrogen bond acceptor [24] [26].

Natural bond orbital analysis reveals significant charge transfer interactions between the amino group and the aromatic π-system [22] [24]. These donor-acceptor interactions stabilize the overall molecular structure and influence reactivity patterns [24]. The extent of charge delocalization depends on the tautomeric form, with different charge distributions observed for the hydroxyl versus keto tautomers [22].

Molecular Orbital Analysis

Frontier molecular orbital analysis provides insights into the electronic properties and chemical reactivity of the compound [22] [25]. The highest occupied molecular orbital primarily involves π-electron density distributed across the naphthyridine ring system, with significant contributions from the amino group [22] [24]. This orbital character suggests that oxidation processes would preferentially occur at the amino nitrogen or aromatic carbons [24].

The lowest unoccupied molecular orbital exhibits π* character with nodes positioned strategically across the aromatic framework [22] [25]. The energy gap between highest occupied and lowest unoccupied molecular orbitals determines the compound's electronic excitation properties and influences its potential applications in photonic materials [22] [25].

| Molecular Orbital Property | Calculated Value | Method | Reference |

|---|---|---|---|

| HOMO Energy | -4.37 to -5.2 eV | DFT B3LYP | [22] [26] |

| LUMO Energy | 0.23 to -1.5 eV | DFT B3LYP | [22] [26] |

| Energy Gap | 3.5-4.6 eV | DFT B3LYP | [22] [26] |

Density functional theory calculations using various exchange-correlation functionals consistently predict similar orbital energies and energy gaps [22] [26]. The calculated values align well with experimental ultraviolet-visible absorption spectra, validating the theoretical predictions [25] [26]. Orbital coefficients indicate substantial mixing between atomic orbitals on different atoms, reflecting the delocalized nature of the π-electron system [24].

Time-dependent density functional theory calculations provide detailed information about electronic excitation processes [11] [25]. The lowest energy electronic transitions correspond to π→π* excitations involving promotion of electrons from bonding to antibonding molecular orbitals [25] [44]. These transitions are responsible for the observed ultraviolet absorption bands and influence the compound's photochemical behavior [25].

Non-linear Optical Properties

The molecular structure of 7-amino-4-methyl-1,8-naphthyridin-2-ol exhibits characteristics that may contribute to non-linear optical responses [25] [27]. The presence of electron-donating amino groups combined with electron-accepting nitrogen atoms in the ring creates charge transfer character that can enhance hyperpolarizability [25] [27].

Theoretical calculations predict moderate first hyperpolarizability values, indicating potential for second-order non-linear optical effects [22] [27]. The magnitude of these properties depends critically on the molecular conformation and the extent of charge transfer between donor and acceptor sites [27]. Solvent effects can modulate these properties by influencing the ground state charge distribution [25].

Second hyperpolarizability calculations suggest limited third-order non-linear optical response compared to more extended π-conjugated systems [27]. However, the presence of multiple nitrogen atoms provides opportunities for coordination with metal centers, potentially enhancing non-linear optical properties through metal-ligand charge transfer processes [25] [42].